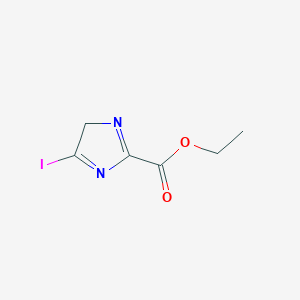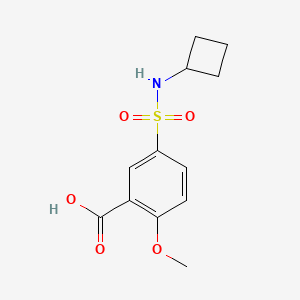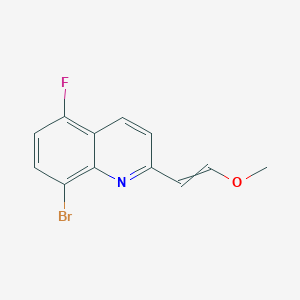
7-Bromo-5-chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents on the benzofuran ring, along with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzofuran precursor.
Halogenation: The introduction of bromine and chlorine atoms is achieved through halogenation reactions. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS), while chlorination can be performed using chlorine gas (Cl2) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and methylation processes, often utilizing continuous flow reactors to ensure efficient and controlled reactions.
Análisis De Reacciones Químicas
Types of Reactions
7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
Substitution Products: Various substituted benzofuran derivatives.
Oxidation Products: Quinones and related compounds.
Reduction Products: Dihydrobenzofuran derivatives.
Aplicaciones Científicas De Investigación
7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific biological context.
Comparación Con Compuestos Similares
Similar Compounds
5-bromobenzofuran: Lacks the chlorine and methyl substituents.
5-chlorobenzofuran: Lacks the bromine and methyl substituents.
2,2-dimethylbenzofuran: Lacks the halogen substituents.
Uniqueness
7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran is unique due to the specific combination of bromine, chlorine, and methyl substituents on the benzofuran ring, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H10BrClO |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
7-bromo-5-chloro-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C10H10BrClO/c1-10(2)5-6-3-7(12)4-8(11)9(6)13-10/h3-4H,5H2,1-2H3 |
Clave InChI |
SCLWNCRTWGOJOO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(O1)C(=CC(=C2)Cl)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole](/img/structure/B13980462.png)






![1-[2-(1H-indol-3-yl)ethyl]-3-methylpyrrole-2,5-dione](/img/structure/B13980506.png)

